molecular formula C18H20F3N3O2 B7357312 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one

Cat. No. B7357312
M. Wt: 367.4 g/mol
InChI Key: DCOCYYPGMOIODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, this compound has been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. However, a limitation of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one. These include further investigation of its mechanism of action in cancer cells, as well as its potential use as a therapeutic agent for other diseases. Additionally, research could focus on improving the synthesis method for this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis of 2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 2-(2-bromoethyl)-1,3-dioxolane in the presence of potassium carbonate and copper powder. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Scientific Research Applications

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

2-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)14-5-8-24(11-17(14)6-9-26-10-7-17)16-22-13-4-2-1-3-12(13)15(25)23-16/h1-4,14H,5-11H2,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCYYPGMOIODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C(F)(F)F)CCOCC2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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